molecular formula C23H23N3O2S B431298 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]-1-(2,2,4,6-tetramethyl-1-quinolinyl)ethanone

2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]-1-(2,2,4,6-tetramethyl-1-quinolinyl)ethanone

Cat. No.: B431298
M. Wt: 405.5 g/mol
InChI Key: AYQGFKIZSAKEBZ-UHFFFAOYSA-N
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Description

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-1-(2,2,4,6-tetramethyl-1-quinolinyl)ethanone is a member of quinolines.

Scientific Research Applications

Cholinesterase Inhibition

A study synthesized various tetrazole derivatives, including structures similar to 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]-1-(2,2,4,6-tetramethyl-1-quinolinyl)ethanone, to investigate their anticholinesterase activities. The findings revealed that some compounds with electron-donating substituents exhibited significant anticholinesterase activity, indicating potential applications in related research areas (Usama Abu Mohsen et al., 2014).

Antimicrobial Properties

A series of 1,3,4-oxadiazole derivatives, closely related to the chemical structure , were synthesized and evaluated for antimicrobial activities. Among these, specific derivatives demonstrated significant activity against bacterial strains like S. aureus and P. aeruginosa, suggesting potential applications in antimicrobial research (N. Fuloria et al., 2009).

Anticandidal Activity and Cytotoxicity

Another study involving similar tetrazole derivatives reported the synthesis of compounds for evaluation of their anticandidal activity. These compounds displayed potent anticandidal agents with weak cytotoxicities, indicating potential applications in antifungal research and safety studies (Z. Kaplancıklı et al., 2014).

Antituberculosis Potential

In a study focused on 3-heteroarylthioquinoline derivatives, including compounds structurally similar to the compound , significant in vitro activity against Mycobacterium tuberculosis was observed. This suggests potential applications in antituberculosis drug research (Selvam Chitra et al., 2011).

HIV-1 Replication Inhibition

Research involving N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, related to the compound , identified compounds with promising activity against HIV-1 replication. This highlights potential applications in antiviral and HIV research (Zhiping Che et al., 2015).

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1-yl)ethanone

InChI

InChI=1S/C23H23N3O2S/c1-15-10-11-19-18(12-15)16(2)13-23(3,4)26(19)20(27)14-29-22-25-24-21(28-22)17-8-6-5-7-9-17/h5-13H,14H2,1-4H3

InChI Key

AYQGFKIZSAKEBZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]-1-(2,2,4,6-tetramethyl-1-quinolinyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]-1-(2,2,4,6-tetramethyl-1-quinolinyl)ethanone
Reactant of Route 3
Reactant of Route 3
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]-1-(2,2,4,6-tetramethyl-1-quinolinyl)ethanone
Reactant of Route 4
Reactant of Route 4
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]-1-(2,2,4,6-tetramethyl-1-quinolinyl)ethanone
Reactant of Route 5
Reactant of Route 5
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]-1-(2,2,4,6-tetramethyl-1-quinolinyl)ethanone
Reactant of Route 6
Reactant of Route 6
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]-1-(2,2,4,6-tetramethyl-1-quinolinyl)ethanone

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